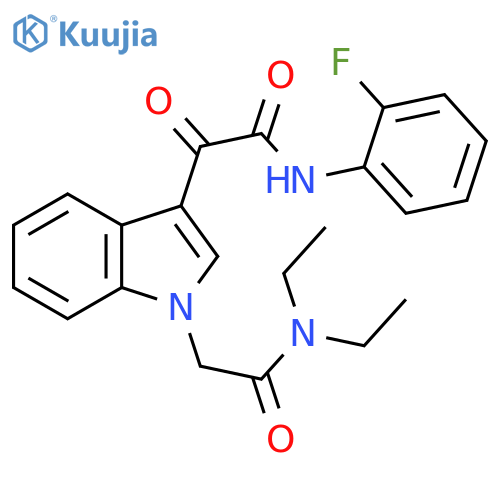Cas no 894003-07-7 (N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide)

894003-07-7 structure
商品名:N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
CAS番号:894003-07-7
MF:C22H22FN3O3
メガワット:395.426788806915
CID:6537137
N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
- 1H-Indole-1,3-diacetamide, N1,N1-diethyl-N3-(2-fluorophenyl)-α3-oxo-
-
- インチ: 1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29)
- InChIKey: QDORSYOYOVHCLF-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N(CC)CC)=O)C2=C(C=CC=C2)C(C(=O)C(NC2=CC=CC=C2F)=O)=C1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.75±0.70(Predicted)
N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0123-5μmol |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-20mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-75mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-2mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-10mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-10μmol |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-3mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-5mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-40mg |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F2001-0123-2μmol |
N,N-diethyl-2-(3-{[(2-fluorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
894003-07-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
894003-07-7 (N,N-diethyl-2-(3-{(2-fluorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
